molecular formula C21H26N2O4 B4779967 3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4779967
M. Wt: 370.4 g/mol
InChI Key: QJYMVHPWVBCBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.45 . This compound features a bicyclo[2.2.2]octane core, which is a rigid, three-dimensional structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclo[2.2.2]octane core, followed by functionalization to introduce the pyrrolidin-1-ylcarbonyl and phenylcarbamoyl groups . The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid lies in its combination of a rigid bicyclo[2.2.2]octane core with flexible functional groups, providing a balance of stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-19(17-13-3-5-14(6-4-13)18(17)21(26)27)22-16-9-7-15(8-10-16)20(25)23-11-1-2-12-23/h7-10,13-14,17-18H,1-6,11-12H2,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYMVHPWVBCBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.